Product packaging for 3-Methyleneisobenzofuran-1(3H)-one(Cat. No.:CAS No. 3453-63-2)

3-Methyleneisobenzofuran-1(3H)-one

Cat. No.: B1589039
CAS No.: 3453-63-2
M. Wt: 146.14 g/mol
InChI Key: IWTLIIZTPVRRFW-UHFFFAOYSA-N
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Description

Contextualization of 3-Methyleneisobenzofuran-1(3H)-one within Heterocyclic Chemistry

This compound, also known as 3-methylideneisobenzofuran-1(3H)-one, belongs to the class of isobenzofuranones, which are characterized by a fused benzene (B151609) and furanone ring system. As a derivative of phthalide (B148349) (isobenzofuran-1(3H)-one), it features an exocyclic double bond at the 3-position, a structural motif that imparts distinct reactivity to the molecule. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental in organic and medicinal chemistry due to their widespread presence in natural products and pharmaceuticals.

Significance of the Methyleneisobenzofuranone Core in Contemporary Chemical Research

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. imjst.org These include antimicrobial, antioxidant, and antidepressant properties. researchgate.netresearchgate.net The introduction of a methylene (B1212753) group at the 3-position, as in this compound, offers a reactive handle for further chemical transformations, making it a valuable building block in synthetic organic chemistry. Research has shown that derivatives of the isobenzofuranone skeleton are found in some natural products, such as those isolated from celery (Apium graveolens).

Overview of Research Scope for this compound

Research on this compound has primarily focused on its synthesis and characterization. Scientists have developed various synthetic routes to access this molecule, highlighting its stability and potential as a precursor for more complex structures. While extensive biological screening of this specific compound is not widely documented in publicly available literature, the known biological activities of its close analogues suggest that it could be a target for future drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B1589039 3-Methyleneisobenzofuran-1(3H)-one CAS No. 3453-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidene-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTLIIZTPVRRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434798
Record name 3-Methylidene-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3453-63-2
Record name 3-Methylidene-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

The synthesis of 3-Methyleneisobenzofuran-1(3H)-one has been approached through several synthetic strategies. One notable method starts from 2-vinylbenzoic acid methyl ester. This process involves the hydrolysis of the ester, followed by epoxidation and an acid-catalyzed cyclization. The resulting intermediate, 3-hydroxymethylisobenzofuran-1(3H)-one, is then subjected to nucleophilic substitution and an elimination reaction to yield the final product. An alternative and efficient synthesis begins with 2-methylbenzoic acid derivatives, which undergo esterification, free-radical bromination, and nucleophilic substitution, followed by a Wittig reaction and hydrolysis to form 2-vinylbenzoic acid derivatives, which are then cyclized and eliminated to afford this compound.

The structure of this compound has been confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical methods provide detailed information about the molecular structure and connectivity of the atoms. Interestingly, it has been reported that the target product does not dimerize in the air over a period of several weeks, indicating a degree of stability.

Below is a table summarizing some of the key compounds mentioned in the synthesis and analysis of this compound.

Compound NameRole in Research
This compound Target Compound
2-Vinylbenzoic acid methyl esterStarting Material
3-Hydroxymethylisobenzofuran-1(3H)-oneIntermediate
2-Methylbenzoic acidStarting Material
Phthalide (B148349) (Isobenzofuran-1(3H)-one)Parent Compound
o-Phthalaldehydic acidPrecursor for derivatives
N-(3-Phthalidyl) aminesBiologically active derivatives

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compoundPhthalide
Molecular Formula C₉H₆O₂C₈H₆O₂
Molar Mass 146.14 g/mol 134.13 g/mol
Appearance Not specified in detailCrystalline solid
Key Spectroscopic Features Characterized by ¹H NMR, ¹³C NMR, MS, IRWell-defined spectroscopic data available
Stability Does not readily dimerizeStable

Unveiling the Synthetic Pathways to this compound

The synthesis of this compound, a valuable scaffold in organic chemistry, has been the subject of considerable research. This article delves into the specific methodologies centered around the utilization of 2-vinylbenzoic acid methyl esters as key starting materials.

Chemical Reactivity and Transformations of 3 Methyleneisobenzofuran 1 3h One

Reactivity of the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group, being an electron-rich and strained π-system, is the most reactive site in 3-Methyleneisobenzofuran-1(3H)-one. It readily participates in a variety of addition reactions, serving as a key handle for molecular elaboration.

One of the most prominent reactions of the exocyclic double bond is its participation as a dienophile in Diels-Alder reactions. masterorganicchemistry.comlibretexts.org When treated with a conjugated diene, this compound undergoes a [4+2] cycloaddition to furnish spirocyclic compounds. The reaction proceeds most efficiently with electron-rich dienes, and the stereochemistry of the resulting cycloadduct is governed by the principles of orbital symmetry. masterorganicchemistry.com For instance, the reaction with 1,3-butadiene (B125203) would yield a spiro[isobenzofuran-3,1'-cyclohexene] derivative.

The exocyclic methylene group also acts as a dipolarophile in 1,3-dipolar cycloadditions. nih.govresearchgate.netyoutube.com Reagents such as nitrile oxides, generated in situ from hydroximoyl chlorides, react with the double bond to afford spiro-isoxazoline-isobenzofuranones. nih.govresearchgate.net This transformation provides a facile route to complex heterocyclic systems.

Furthermore, the electron-deficient character of the α,β-unsaturated lactone system makes the exocyclic methylene group susceptible to conjugate addition, also known as Michael addition. wikipedia.orgchem-station.commasterorganicchemistry.com A variety of soft nucleophiles, including organocuprates, can add to the β-position (the exocyclic carbon) to generate 3-substituted isobenzofuranones. wikipedia.orgchem-station.commasterorganicchemistry.com The reaction with Gilman reagents (lithium dialkylcuprates), for example, proceeds via a 1,4-addition mechanism to deliver a new alkyl group to the 3-position.

The exocyclic double bond can also undergo radical additions. The free-radical addition of thiols, for instance, proceeds via an anti-Markovnikov addition to yield thioether derivatives. wikipedia.org This reaction is typically initiated by light or a radical initiator and proceeds through a chain mechanism involving a thiyl radical. wikipedia.org

Ring-Opening and Ring-Closure Reactions of the Lactone Moiety

The five-membered lactone ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone for the synthesis of various ortho-substituted benzene (B151609) derivatives.

Hydrolysis of the lactone, under either acidic or basic conditions, results in the formation of 2-(1-hydroxyvinyl)benzoic acid derivatives. Basic hydrolysis, for instance, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by cleavage of the acyl-oxygen bond. nih.gov The resulting carboxylate can be subsequently protonated to yield the corresponding carboxylic acid.

Aminolysis, the reaction with amines, provides another avenue for ring-opening. Primary and secondary amines can attack the carbonyl group to form the corresponding amides. This reaction opens up the lactone ring and introduces a new amide functionality, leading to the formation of N-substituted 2-(1-hydroxyvinyl)benzamides.

The reverse reaction, ring-closure, is a key step in many synthetic routes to this compound and its derivatives. wikipedia.org For instance, the intramolecular cyclization of 2-vinylbenzoic acid derivatives, often catalyzed by an acid, can lead to the formation of the lactone ring. wikipedia.org

Electrophilic and Nucleophilic Substitution on the Benzofuranone Core

The benzene ring of the benzofuranone core can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

Nucleophilic aromatic substitution (NAS) is less common for this system unless the aromatic ring is substituted with strong electron-withdrawing groups. In such cases, a nucleophile can displace a suitable leaving group (e.g., a halide) on the aromatic ring.

Functionalization Reactions of the this compound Framework

The this compound scaffold can be further functionalized using a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. masterorganicchemistry.comlibretexts.orgyoutube.com

For instance, if a halogen substituent is present on the aromatic ring of the benzofuranone core, it can serve as a handle for Suzuki-Miyaura coupling reactions. libretexts.orgresearchgate.net This would involve the reaction of the halo-substituted this compound with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, thereby introducing a new aryl or vinyl group onto the aromatic ring.

Similarly, the Heck reaction offers another powerful tool for functionalization. masterorganicchemistry.comyoutube.com An aryl or vinyl halide can be coupled with the exocyclic double bond of this compound in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond at the exocyclic position, resulting in a substituted alkene.

Radical Reactions and Their Mechanistic Implications

In addition to the radical addition to the exocyclic double bond mentioned earlier, the this compound framework can participate in other radical reactions.

One notable example is free-radical bromination, which can be used to introduce a bromine atom at the allylic position. wikipedia.org This reaction is typically initiated by light or a radical initiator like N-bromosuccinimide (NBS) and proceeds through a radical chain mechanism. The initial step involves the homolytic cleavage of the initiator to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group in a precursor to form an allylic radical. This radical then reacts with a bromine source to yield the brominated product.

The exocyclic methylene group can also potentially undergo radical-initiated polymerization. researchgate.netelpub.ru In the presence of a radical initiator, the double bond can polymerize to form a polymer with a poly(methyleneisobenzofuranone) backbone. The mechanism would involve the standard steps of initiation, propagation, and termination characteristic of free-radical polymerizations. researchgate.net Atom Transfer Radical Polymerization (ATRP) could also be a potential method to achieve a controlled polymerization of this monomer, leading to polymers with well-defined molecular weights and architectures. rsc.org

The mechanistic implications of these radical reactions are significant. The stability of the intermediate radicals plays a crucial role in determining the regioselectivity and stereoselectivity of the products. For instance, in the radical addition of thiols, the anti-Markovnikov regioselectivity is a direct consequence of the formation of the more stable carbon-centered radical intermediate. wikipedia.org

Structural Elucidation and Spectroscopic Characterization of 3 Methyleneisobenzofuran 1 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the structural analysis of 3-Methyleneisobenzofuran-1(3H)-one. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in a proton NMR spectrum, and the chemical shifts in a carbon-13 spectrum, a detailed picture of the molecule's electronic and structural features emerges. While specific spectral data for the parent compound this compound is not extensively published, its characteristic spectroscopic parameters can be reliably predicted based on the known data of closely related derivatives and fundamental NMR principles. rsc.orgnist.gov The synthesis of this compound and its derivatives has been reported, with characterization confirming the structures via NMR and other techniques. researchgate.net

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the exocyclic methylene (B1212753) protons.

Aromatic Region: The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. nih.gov The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the adjacent lactone carbonyl group. The H-7 proton, being ortho to the carbonyl group, is expected to be the most deshielded and resonate at the lowest field. The protons would likely appear as a complex set of multiplets due to ortho, meta, and para spin-spin coupling. For comparison, in the related compound 3-methyl-3-(((4-nitrophenyl)sulfonyl)methyl)isobenzofuran-1(3H)-one, the aromatic protons are observed in the range of δ 7.64-8.45 ppm. rsc.org

Vinylic (Methylene) Protons: The two protons of the exocyclic methylene group (=CH₂) are diastereotopic and are expected to appear as two distinct singlets or narrowly split doublets (geminal coupling). These signals would likely fall in the range of δ 4.5-5.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic H (H4-H7) 7.0 - 8.0 Multiplet (m)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated. rsc.org

Carbonyl Carbon: The lactone carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of δ 165-175 ppm. spectrabase.com In various 3-substituted derivatives, this carbon consistently appears around δ 168-171 ppm. rsc.orgresearchgate.net

Aromatic and Vinylic Carbons: The six aromatic carbons and the two vinylic carbons (C-3 and the exocyclic =CH₂) will resonate in the range of δ 90-150 ppm. The quaternary carbon C-3, attached to the oxygen and part of the double bond, would be significantly downfield within this range. The carbon of the exocyclic methylene group (=CH₂) is expected to appear further upfield. The quaternary aromatic carbons (C-3a and C-7a) can be distinguished from the protonated ones. For instance, in 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one, the aromatic and vinylic carbons span from δ 122.0 to 150.6 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (C-1) 165 - 175
C-3 140 - 150
C-3a, C-7a 120 - 150
C-4, C-5, C-6, C-7 120 - 140

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable. nist.govtcichemicals.com These techniques reveal correlations between nuclei based on through-bond or through-space interactions. youtube.comyoutube.com

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, the COSY spectrum would be most informative for the aromatic region. It would show cross-peaks connecting adjacent protons: H-4 with H-5, H-5 with H-6, and H-6 with H-7. This allows for a sequential "walk" around the benzene ring, confirming the assignment of each aromatic proton. No cross-peaks would be expected for the exocyclic methylene protons if they appear as singlets, confirming their isolation from other protons in the spin system.

HETCOR, or its more modern variants like HSQC (Heteronuclear Single Quantum Coherence), maps direct one-bond correlations between protons and the carbons to which they are attached. tcichemicals.com This is a crucial experiment for assigning the carbon spectrum. Expected correlations would include:

The aromatic protons (H-4, H-5, H-6, H-7) showing cross-peaks to their respective carbon signals (C-4, C-5, C-6, C-7).

The exocyclic methylene protons showing a cross-peak to the exocyclic methylene carbon signal (=CH₂).

The NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. youtube.com This provides valuable information about the three-dimensional structure of the molecule. For this compound, a key expected NOESY correlation would be between the exocyclic methylene protons and the H-4 proton on the aromatic ring, confirming the planar arrangement and geometry around the five-membered ring.

Nuclear Overhauser Effect (NOE) and Stereochemical Identification

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it invaluable for stereochemical assignments. wikipedia.org This effect arises from the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. libretexts.org The change in the intensity of one NMR signal upon irradiating another provides direct evidence of their spatial relationship. wikipedia.org

For derivatives of this compound, NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing the relative configuration of substituents. libretexts.org Cross-peaks in a NOESY spectrum connect protons that are spatially close, allowing for the unambiguous determination of stereochemistry in these relatively rigid molecules. libretexts.org For instance, NOE correlations can definitively distinguish between E/Z isomers of derivatives with substituted exocyclic double bonds. libretexts.org

Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes in molecules, such as conformational changes or restricted rotation. While specific DNMR studies on this compound are not extensively detailed in the provided context, the principles of this technique are broadly applicable. For related structures, such as amides with restricted rotation, DNMR can provide quantitative data on the energy barriers and rates of interconversion between different conformers. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. researchgate.net In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+), which corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ions of these compounds are often energetically unstable and undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. For the parent compound, 1(3H)-Isobenzofuranone, the mass spectrum shows a prominent molecular ion peak. nist.gov In substituted derivatives, fragmentation often occurs at bonds adjacent to functional groups. libretexts.org For instance, in carbonyl compounds, cleavage of the bonds next to the C=O group is a common fragmentation pathway. chemguide.co.uklibretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments. rsc.orgrsc.org

Table 1: Common Fragmentation Patterns in Mass Spectrometry

Fragment TypeDescription
Molecular Ion (M+)Represents the intact molecule with one electron removed.
[M-H]+Loss of a hydrogen atom.
[M-CO]+Loss of a neutral carbon monoxide molecule.
[M-R]+Loss of a substituent group (R).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. bellevuecollege.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light of the same frequency, they absorb the energy. bellevuecollege.edu

The IR spectrum of this compound and its derivatives is characterized by several key absorption bands. researchgate.netrsc.org The most prominent of these is the strong, sharp absorption from the carbonyl (C=O) group of the lactone ring, which typically appears in the range of 1755-1764 cm⁻¹. rsc.org The exocyclic C=C double bond shows a stretching absorption around 1660-1680 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. libretexts.org The presence of other functional groups in derivatives will give rise to additional characteristic absorption bands. libretexts.orgpressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (lactone)1755 - 1764Strong
C=C (exocyclic)1660 - 1680Medium
C-H (aromatic)3000 - 3100Medium to Weak
C-H (aliphatic)2850 - 3000Medium
C-O (ester)1000 - 1300Strong

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. For complex organic molecules, X-ray crystallography provides unambiguous proof of structure and stereochemistry, complementing the data obtained from spectroscopic methods like NMR. researchgate.net

Table 3: Illustrative Crystallographic Data Parameters

ParameterDescription
Crystal SystemThe crystal's symmetry (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
ZThe number of molecules in the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational and Theoretical Investigations of 3 Methyleneisobenzofuran 1 3h One

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies for 3-Methyleneisobenzofuran-1(3H)-one have been identified in the reviewed literature. While DFT calculations have been performed on related compounds, such as substituted (Z)-3-benzylideneisobenzofuran-1(3H)-ones and 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, to understand their electronic properties and potential biological activities, these findings are specific to the studied derivatives and cannot be directly extrapolated to the parent methylene (B1212753) compound.

Detailed molecular orbital analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their associated electronic effects for this compound, is not available in published research. Such analyses are crucial for understanding the molecule's reactivity, electronic transitions, and potential as a reactant in various chemical transformations.

Reaction Mechanism Predictions and Energy Profiles

Computational studies predicting the reaction mechanisms and associated energy profiles for reactions involving this compound are not documented in the scientific literature. Theoretical chemistry can provide valuable insights into reaction pathways, transition states, and the kinetic and thermodynamic feasibility of chemical processes. However, such investigations have not been reported for this specific compound.

Structure-Reactivity Relationships from Computational Models

While direct computational models for the structure-reactivity relationships of this compound are not available, a Quantitative Structure-Activity Relationship (QSAR) study has been conducted on a series of aryl-substituted isobenzofuran-1(3H)-one inhibitors. echemcom.com In this study, the geometries of the molecules were optimized using the semi-empirical AM1 method to calculate molecular descriptors. echemcom.com These descriptors were then used to build linear and non-linear models to predict the biological activity of the compounds. echemcom.com This research highlights the utility of computational models in understanding the structure-activity relationships within this class of compounds, although it does not provide specific models for the reactivity of this compound itself.

Derivatives and Analogues of 3 Methyleneisobenzofuran 1 3h One

Synthesis of Substituted 3-Methyleneisobenzofuran-1(3H)-one Derivatives

The synthesis of substituted this compound derivatives has been achieved through several innovative and efficient methods. One notable approach begins with 2-vinylbenzoic acid methyl ester and its derivatives. researchgate.net This process involves the hydrolysis of the ester, followed by epoxidation using m-chloroperoxybenzoic acid and a cyclization reaction catalyzed by p-toluenesulfonic acid to yield 3-hydroxymethylisobenzofuran-1(3H)-one and its derivatives. researchgate.net Subsequent nucleophilic substitution with either phosphorus tribromide or tosyl chloride, followed by an elimination reaction, affords the desired this compound derivatives. researchgate.net It has been observed that the use of tosyl chloride in the nucleophilic substitution step results in a higher yield compared to phosphorus tribromide. researchgate.net

Another effective synthetic route utilizes 2-methylbenzoic acid and its derivatives as starting materials. researchgate.net This method involves esterification, free-radical bromination with N-bromosuccinimide (NBS), and nucleophilic substitution with triphenylphosphine (B44618) to produce methyl 2-((bromotriphenylphosphoranyl)methyl)benzoate and its derivatives. researchgate.net A subsequent Wittig reaction and hydrolysis of the carboxylic esters lead to 2-vinylbenzoic acid and its derivatives. researchgate.net These are then converted to 3-iodo(bromo)methylisobenzofuran-1(3H)-one derivatives through a cyclization reaction with iodine or NBS, which upon elimination of hydrogen halide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yield the target compounds. researchgate.net

Furthermore, the reaction of o-iodobenzoic acid with various acetylenic compounds in the presence of a palladium catalyst has been shown to produce phthalides as the major products. researchgate.net Additionally, a one-step synthesis of substituted isobenzofuran-1(3H)-ones from indane derivatives has been developed, which occurs in subcritical water under oxygen pressure without the need for a catalyst. researchgate.net

Starting MaterialKey ReagentsIntermediate(s)Final ProductReference
2-Vinylbenzoic acid methyl esterm-CPBA, p-TsOH, PBr3/TsCl3-Hydroxymethylisobenzofuran-1(3H)-oneSubstituted this compound researchgate.net
2-Methylbenzoic acidNBS, Triphenylphosphine, DBUMethyl 2-((bromotriphenylphosphoranyl)methyl)benzoate, 2-Vinylbenzoic acid, 3-Iodo(bromo)methylisobenzofuran-1(3H)-oneSubstituted this compound researchgate.net
o-Iodobenzoic acidAcetylenic compounds, Pd catalystSubstituted Phthalides researchgate.net
Indane derivativesSubcritical water, OxygenSubstituted Isobenzofuran-1(3H)-one researchgate.net

3-Alkylidene(arylidene)isobenzofuran-1(3H)-one Analogues

The synthesis of 3-alkylidene(arylidene)isobenzofuran-1(3H)-one analogues, which are structurally related to this compound, has been accomplished through various synthetic strategies. These compounds are often prepared via condensation reactions. scirp.org

A common method involves the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds. scirp.org For instance, the condensation of coumaran-3-one with substituted benzaldehydes in refluxing acetic anhydride (B1165640) yields aurones, a class of 3-arylideneisobenzofuran-1(3H)-one analogues. scirp.org Another approach is the Claisen-Schmidt condensation of aryl methyl ketones with aryl aldehydes in the presence of an aqueous alcoholic alkali solution. scirp.org

More recently, solvent-free methods have been developed, such as using activated barium hydroxide (B78521) and grinding the reactants at room temperature. scirp.org The reaction of cyclopentanone (B42830) with substituted benzaldehydes in an alcoholic alkali solution can also produce α,α'-bis(substituted benzylidene)cyclopentanones, which can be considered as precursors or analogues. scirp.org

Isobenzofuranimine and Isoindolinone Derivatives

Isobenzofuranimine and isoindolinone derivatives represent another important class of compounds structurally related to this compound. The synthesis of these derivatives often involves the reaction of o-phthalaldehydic acid with primary and secondary amines. imjst.org This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction, affording 3-substituted isobenzofuran-1(3H)-one type compounds. imjst.org For example, the reaction of o-phthalaldehydic acid with primary heterocyclic amines has been shown to produce N-(3-phthalidyl) amines in good yields. imjst.org

The formation of an iminium ion, stabilized by aromatic rings, is considered a key step in some of these transformations. researchgate.net For instance, reacting a phthalide (B148349) with potassium cyanide and acetic acid in refluxing methanol (B129727) can lead to the formation of a single bright-yellow product, indicating a specific reaction pathway. researchgate.net

Chiral Methyleneisobenzofuranone Analogues

The enantioselective synthesis of chiral 3-substituted 1(3H)-isobenzofuranones is a significant area of research, with methods employing either chiral auxiliaries or chiral reagents. researchgate.net One successful strategy involves the condensation of (-)-8-benzylaminomenthol with o-phthaldehyde, which leads to a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net This intermediate can then react with different organometallics. Subsequent hydrolysis of the resulting carbinols, followed by oxidation, yields enantiopure phthalides. researchgate.net

Another approach is the DBU-catalyzed condensation of phthalaldehydic acids with 1,3-diketones, which has been established as a general method for synthesizing 3-substituted phthalides. researchgate.net

3-Methylphthalide (3-Methyl-1(3H)-isobenzofuranone) and Related Isomers

3-Methylphthalide, also known as 3-methyl-1(3H)-isobenzofuranone, is a simple yet important derivative. stenutz.euchemspider.comnih.gov It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol . stenutz.eunih.gov This compound and its isomers, such as 4-acetylbenzaldehyde (B1276866) and atropic acid, are of interest in various chemical studies. stenutz.eu The synthesis of 3-methylphthalide can be achieved through methods similar to those described for other substituted isobenzofuranones.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
3-Methylphthalide3453-64-3C9H8O2148.16 stenutz.euchemspider.comnih.govchemicalbook.com
Phthalide87-41-2C8H6O2134.132 nist.gov

Specific Functionalized Derivatives (e.g., trifluoroethylidene dihydrofuranones)

The synthesis of specific functionalized derivatives, such as those containing fluorine, demonstrates the versatility of the isobenzofuranone scaffold. While the direct synthesis of trifluoroethylidene dihydrofuranones from this compound is not explicitly detailed in the provided context, the synthesis of other fluorinated derivatives has been reported. For instance, a one-pot reaction involving 4-fluoroaniline (B128567) has led to the formation of a mixture of 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine and 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine. mdpi.com This highlights the potential for introducing fluorine-containing moieties onto related heterocyclic systems.

Structural Modifications on the Phenyl Ring System

Modifications to the phenyl ring of the isobenzofuranone system allow for the synthesis of a diverse range of derivatives with varied electronic and steric properties. A palladium(II)-catalyzed cyclization-radical addition cascade has been developed for the direct construction of 1,3-dimethylene-substituted isobenzofuran (B1246724) derivatives. nih.gov This method, which involves reacting β-alkynyl ketones with aryl diazonium salts and DABCO·(SO2)2, introduces a vinyl aryl sulfone unit onto the isobenzofuran core. nih.gov

Mechanistic Pathways and Reaction Dynamics in the Chemistry of 3 Methyleneisobenzofuran 1 3h One

Catalytic Reaction Mechanisms

The transformation of 3-methyleneisobenzofuran-1(3H)-one and its precursors is frequently accomplished through the use of transition metal catalysts. These catalysts provide alternative reaction pathways with lower activation energies, enabling efficient and selective bond formations.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone in the synthesis and functionalization of isobenzofuranone derivatives. A key application involves the reaction of o-iodobenzoic acid with terminal acetylenes in the presence of a palladium catalyst, which primarily yields 3-substituted isocoumarins and phthalides as major products. researchgate.net In some instances, alkylidene-phthalides are also formed as minor products. researchgate.net The mechanism of these transformations often involves a Heck-type pathway. nih.gov

A proposed mechanism for a palladium-catalyzed direct arylation and ring closure to form dihydrobenzofurans, which shares structural similarities with the isobenzofuranone core, involves two main stages. nih.gov Initially, a Heck-type mechanism is proposed where the Pd(0) catalyst undergoes oxidative addition with an aryl iodide. nih.gov Subsequent carbopalladation with the alkene moiety and intramolecular cyclization leads to the heterocyclic product. nih.govresearchgate.net In a second stage, silver species can facilitate the coordination of other reactants to the palladium center. nih.gov

Palladium catalysts are also employed in Suzuki cross-coupling reactions to synthesize 2-arylbenzo[b]furan derivatives, highlighting the versatility of palladium in forming carbon-carbon bonds in related heterocyclic systems. nih.gov Furthermore, palladium-catalyzed tandem reactions, such as allylation/carbopalladation/cross-coupling, provide efficient routes to complex 3,3-disubstituted-2,3-dihydrobenzofurans. researchgate.net The choice of the palladium catalyst and ligands can significantly influence the reaction outcome, as seen in Tsuji-Trost type reactions of benzofuran-2-ylmethyl acetates where different catalyst systems are optimal for different nucleophiles. rsc.org

Table 1: Overview of Palladium-Catalyzed Reactions
Reaction TypeStarting MaterialsCatalyst SystemKey Mechanistic StepsProducts
Heck-type OxyarylationBenzofuran (B130515), Hydroxy aryl iodidePd(OAc)₂, Ag₂OOxidative addition, Carbopalladation, Intramolecular cyclizationDihydrobenzofuro[3,2-b]benzofurans nih.gov
Suzuki Cross-Coupling2-(4-bromophenyl)benzofuran, Arylboronic acidsPd(II) complex, K₂CO₃Oxidative addition, Transmetalation, Reductive elimination2-Arylbenzo[b]furan derivatives nih.gov
Tandem Allylation/Carbopalladation/Cross-Coupling2-Iodophenol, Methyl bromomethylacrylate, Arylboronic acidPalladium catalystAllylation, Carbopalladation, Suzuki cross-coupling3,3-Disubstituted-2,3-dihydrobenzofurans researchgate.net
Tsuji-Trost-type ReactionBenzofuran-2-ylmethyl acetate, NucleophilesPd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhosFormation of η³-(benzofuryl)methyl complex, Nucleophilic attack2-Substituted benzo[b]furans rsc.org

Copper-Catalyzed Transformations

Copper catalysts are also effective in mediating transformations that lead to related heterocyclic structures. For instance, copper-catalyzed three-component reactions involving alkenes, carbon electrophiles, and various nucleophiles (C, N, O) have been developed. nih.gov These reactions proceed through the formation of a cyclic oxocarbenium ion, which then reacts with the nucleophile. nih.gov While not directly involving this compound, these copper-catalyzed multicomponent reactions showcase a powerful strategy for constructing functionalized heterocycles that could be adapted for isobenzofuranone synthesis. nih.gov

Iron-Catalyzed Cyclizations

While specific examples of iron-catalyzed cyclizations to form this compound are not prevalent in the provided search results, the general principles of iron catalysis are relevant. Iron catalysts are often used in radical reactions and can offer a more sustainable alternative to precious metal catalysts like palladium.

Nucleophilic Attack and Electrophilic Activation Pathways

The inherent reactivity of the exocyclic methylene (B1212753) group and the carbonyl group in this compound makes it susceptible to both nucleophilic attack and electrophilic activation.

Nucleophilic attack can occur at the electrophilic carbon of the methylene group, leading to the formation of a variety of adducts. This reactivity is a key feature in the functionalization of the isobenzofuranone core. For example, the reaction with soft nucleophiles like amines, thiols, and carbanions can proceed via a Michael-type addition. nih.gov The regioselectivity of nucleophilic substitution on related benzofuryl systems is often directed to the benzylic position. rsc.org

Electrophilic activation of the carbonyl group can enhance the reactivity of the molecule towards nucleophiles. Acid catalysis, for instance, can promote cyclization reactions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. mdpi.com

Table 2: Nucleophilic and Electrophilic Interactions
PathwayReactant TypeSite of InteractionMechanistic FeatureExample Reaction
Nucleophilic AttackSoft nucleophiles (amines, thiols)Exocyclic methylene carbonMichael-type additionFormation of 3-substituted benzofuran-2(3H)-ones nih.gov
Electrophilic ActivationProtic or Lewis acidsCarbonyl oxygenProtonation or coordination to enhance electrophilicityAcid-catalyzed cyclization mdpi.com

Radical Intermediates and Propagation

Radical reactions offer an alternative pathway for the synthesis and functionalization of isobenzofuranone derivatives. Free-radical bromination of isobenzofuran-1(3H)-one derivatives using N-bromosuccinimide (NBS) is a common method to introduce a bromine atom at the 3-position, which can then be further functionalized. researchgate.net The generation of radical intermediates can also be achieved through single-electron transfer (SET) processes, where heteroatom-centered anions can act as super-electron-donors. nih.gov

In some transformations, disulfide intermediates have been observed, suggesting the homo-coupling of sulfur radical intermediates. nih.gov The propagation of these radical chains allows for the formation of various C-C and C-heteroatom bonds.

Intramolecular Cyclization Mechanisms (e.g., 5-exo-dig)

Intramolecular cyclization is a powerful strategy for the synthesis of the isobenzofuranone ring system. The regioselectivity of these cyclizations is often governed by Baldwin's rules. wikipedia.orglibretexts.org An organic-base-catalyzed 5-exo intramolecular cyclization of o-alkynylbenzoic acid is a practical method for producing phthalides regioselectively in good to excellent yields. researchgate.net

According to Baldwin's rules, 5-exo-dig cyclizations are favored, meaning the attacking nucleophile adds to the carbon atom of the alkyne that is outside the newly forming five-membered ring. wikipedia.orglibretexts.org This is in contrast to the disfavored 5-endo-dig pathway. The palladium-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines is another example of this favored cyclization mode, leading to polysubstituted furans. rsc.org

Table 3: Intramolecular Cyclization Pathways
Cyclization TypeSubstrateConditionsGoverning PrincipleProduct
5-exo-digo-Alkynylbenzoic acidOrganic baseBaldwin's RulesPhthalide (B148349) researchgate.net
5-exo-digN-Propargyl arylaminesPalladium catalystBaldwin's RulesPolysubstituted furans rsc.org

Role of Key Intermediates in Reaction Progression (e.g., enol lactones, N-acyliminium ions)

The progression of reactions involving this compound is often dictated by the formation of transient, yet crucial, intermediates. Among these, enol lactones and N-acyliminium ions play a significant role in directing the course of chemical transformations.

Enol Lactones:

The presence of a proton at the C4 position, alpha to the carbonyl group, allows for the formation of an enol lactone intermediate under basic or acidic conditions. This enolate is a powerful nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. The formation of the enol lactone is a critical step that precedes many subsequent reactions, effectively transforming the initial electrophilic nature of the exocyclic methylene group into a nucleophilic one at the C4 position.

The generation of the enol lactone can be achieved through the use of a suitable base, which deprotonates the C4 position. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atom of the carbonyl group and the C4 carbon. This delocalization enhances the stability of the intermediate and influences its subsequent reactivity. The choice of base and reaction conditions can significantly impact the concentration and lifetime of the enol lactone, thereby controlling the reaction outcome.

N-Acyliminium Ions:

N-acyliminium ions are highly electrophilic intermediates that can be generated from the reaction of amides or lactams with a suitable activating agent. In the context of this compound chemistry, N-acyliminium ions can be trapped by the nucleophilic enol lactone intermediate. This process, known as an N-acyliminium ion cyclization, provides a powerful method for the construction of complex nitrogen-containing heterocyclic scaffolds.

The generation of the N-acyliminium ion typically involves the reaction of an N-acylated precursor with a Lewis acid or a protic acid. The resulting cation is a potent electrophile that readily reacts with available nucleophiles. The intramolecular trapping of an N-acyliminium ion by the enol lactone derived from a this compound moiety can lead to the formation of spirocyclic or fused ring systems, which are prevalent in many natural products and pharmaceutically active compounds.

Intermediate Generation Method Role in Reaction Subsequent Transformation
Enol LactoneDeprotonation at C4 with a baseNucleophileAlkylation, Aldol reaction, Michael addition
N-Acyliminium IonActivation of an amide or lactam with an acidElectrophileTrapped by a nucleophile (e.g., enol lactone)

Stereoselectivity and Regioselectivity Studies in Synthesis

The synthesis and reactions of this compound often present challenges and opportunities in controlling stereoselectivity and regioselectivity. The planar nature of the isobenzofuranone ring system and the exocyclic double bond allows for facial selectivity in addition reactions, while the presence of multiple reactive sites necessitates careful control over regiochemical outcomes.

Stereoselectivity:

The stereochemical course of reactions involving this compound is largely influenced by the approach of the nucleophile or electrophile to the plane of the molecule. In the case of nucleophilic additions to the exocyclic double bond, the incoming nucleophile can attack from either the top face or the bottom face of the molecule, potentially leading to a mixture of diastereomers if a new stereocenter is formed.

The use of chiral auxiliaries, catalysts, or reagents can be employed to induce facial selectivity and achieve high levels of stereocontrol. For instance, a chiral base could be used to deprotonate the C4 position enantioselectively, leading to the formation of a chiral enol lactone. Subsequent reactions of this chiral intermediate would then proceed with a high degree of stereoselectivity. Similarly, the use of a chiral Lewis acid to activate the carbonyl group could bias the approach of a nucleophile to one face of the molecule.

Regioselectivity:

The regioselectivity of reactions involving this compound is determined by the relative reactivity of its different functional groups. Nucleophiles can potentially attack the carbonyl carbon (1,2-addition) or the exocyclic methylene carbon (1,4-conjugate addition). The outcome of the reaction is dependent on the nature of the nucleophile, the reaction conditions, and the presence of any catalysts.

Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like cuprates, generally prefer 1,4-conjugate addition to the Michael acceptor system. The regioselectivity can also be influenced by the presence of a Lewis acid, which can coordinate to the carbonyl oxygen and enhance the electrophilicity of the carbonyl carbon, thereby promoting 1,2-addition.

In the case of reactions involving the enol lactone intermediate, the regioselectivity of alkylation is a key consideration. The enolate can be alkylated at either the C4 carbon or the oxygen atom. Generally, C-alkylation is favored under thermodynamic control, while O-alkylation can be promoted under kinetic control using highly reactive alkylating agents and polar aprotic solvents.

Reaction Type Stereochemical Control Regiochemical Outcome Influencing Factors
Nucleophilic AdditionFacial selectivity (top vs. bottom attack)1,2-addition vs. 1,4-additionChiral auxiliaries/catalysts, nature of nucleophile, Lewis acids
Enolate AlkylationDiastereoselectivity from chiral enolateC-alkylation vs. O-alkylationReaction conditions (kinetic vs. thermodynamic control)

Future Research Directions and Emerging Applications of 3 Methyleneisobenzofuran 1 3h One

Advanced Synthetic Methodologies and Sustainable Chemistry

The development of novel and efficient synthetic routes to 3-methyleneisobenzofuran-1(3H)-one and its derivatives remains a key area of research. researchgate.net Current methods often involve multi-step procedures, and future efforts will likely focus on streamlining these processes. researchgate.net Key goals include improving yields, reducing the number of reaction steps, and utilizing more environmentally friendly reagents and conditions.

One promising approach is the application of green chemistry principles. rsc.org This could involve the use of catalysts to replace stoichiometric reagents, the exploration of solvent-free reaction conditions, or the use of renewable starting materials. For instance, methods utilizing readily available starting materials like 2-methylbenzoic acid or 2-vinylbenzoic acid methyl ester have been reported, aiming for lower manufacturing costs and milder reaction conditions. researchgate.net Future research may explore one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, further enhancing efficiency and sustainability. researchgate.net The development of catalytic systems that can directly introduce the methylene (B1212753) group in a single step would be a significant advancement.

Exploration of Novel Chemical Transformations and Reactivity

The inherent reactivity of the exocyclic methylene group and the lactone ring in this compound provides a rich landscape for exploring novel chemical transformations. The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and cycloadditions. These reactions can be used to introduce a wide range of functional groups, leading to the synthesis of diverse molecular architectures.

Future research will likely focus on uncovering new modes of reactivity. This could involve investigating its behavior in the presence of novel catalysts, exploring its potential in multicomponent reactions, or studying its participation in cascade reactions to build molecular complexity rapidly. Understanding the subtle electronic and steric factors that govern its reactivity will be crucial for designing selective and efficient transformations. For example, the reaction of o-iodobenzoic acid with acetylenic compounds in the presence of a palladium catalyst has been shown to produce phthalides. researchgate.net

Development of New Biologically Active Compounds and Drug Discovery

The isobenzofuran-1(3H)-one scaffold is a common motif in many biologically active natural products and synthetic compounds. nih.gov Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including antioxidant, antiplatelet, antitumor, and antimicrobial activities. nih.govimjst.org

The unique structure of this compound makes it an attractive starting point for the development of new therapeutic agents. Future research will focus on synthesizing libraries of derivatives and screening them for various biological activities. For instance, (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been identified as potent antioxidant and antiplatelet agents. nih.gov Furthermore, isobenzofuran-1(3H)-one derivatives have been investigated as selective inhibitors of TREK-1 for potential neuroprotective effects in ischemic stroke and as inhibitors of monoamine oxidases for the treatment of neurodegenerative diseases. medchemexpress.comnih.gov The introduction of different substituents on the aromatic ring or modifications of the methylene group could lead to compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new drug candidates. nih.gov

Table 1: Investigated Biological Activities of Isobenzofuran-1(3H)-one Derivatives

Biological ActivityDerivative ClassKey Findings
Antioxidant(Z)-3-benzylideneisobenzofuran-1(3H)-onesSome derivatives showed significantly higher antioxidant activity than the standard, ascorbic acid. nih.gov
Antiplatelet(Z)-3-benzylideneisobenzofuran-1(3H)-onesSeveral analogues were identified as highly potent inhibitors of platelet aggregation. nih.gov
NeuroprotectiveIsobenzofuran-1(3H)-one derivativesPotent and selective inhibitors of the TREK-1 channel were discovered, showing neuroprotective effects in preclinical models. medchemexpress.com
MAO Inhibition3,6-disubstituted isobenzofuran-1(3H)-onesNovel inhibitors of monoamine oxidase B (MAO-B) were identified, which could be potential therapeutic agents for neurodegenerative diseases. nih.gov
AntiproliferativeC-3 functionalized isobenzofuran-1(3H)-onesSome synthesized derivatives exhibited significant activity against cancer cell lines. nih.gov
Antimicrobial3-Substituted Isobenzofuran-1(3H)-one DerivativesSynthesized compounds showed inhibitory effects against various bacteria and fungi. imjst.org

This table is for informational purposes and is based on published research findings. It does not constitute medical advice.

Applications in Materials Science and Supramolecular Chemistry

The ability of this compound to undergo polymerization and participate in the formation of well-ordered structures opens up possibilities for its use in materials science and supramolecular chemistry. The reactive double bond can be utilized in polymerization reactions to create novel polymers with unique properties. These polymers could find applications in areas such as specialty plastics, coatings, and advanced functional materials.

In the realm of supramolecular chemistry, the planar structure and potential for hydrogen bonding and π-π stacking interactions make this compound and its derivatives interesting building blocks for the construction of complex, self-assembled architectures. nih.gov Future research could explore the design of derivatives that can form specific supramolecular structures, such as liquid crystals, gels, or molecular cages. These organized assemblies could have applications in areas like sensing, catalysis, and drug delivery.

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental studies is becoming increasingly important in chemical research. rsc.org In the context of this compound, computational methods can be employed to predict its reactivity, spectroscopic properties, and potential biological activity. shd-pub.org.rsresearchgate.net

Future research will likely see a greater integration of these approaches. For example, density functional theory (DFT) calculations can be used to model reaction mechanisms and predict the outcomes of new chemical transformations. shd-pub.org.rs Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives before they are synthesized, thus saving time and resources. nih.gov This combined computational and experimental strategy will accelerate the discovery of new applications for this compound and its derivatives in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 3-Methyleneisobenzofuran-1(3H)-one, and what are their key reaction conditions?

The compound is synthesized via two primary methodologies:

  • Wittig Reaction Approach : Starting from readily available raw materials, this method employs a Wittig reaction to generate the exocyclic double bond. Key steps include the preparation of quaternary alkylphosphonium salts and subsequent elimination under mild conditions, achieving high yields (~85%) .
  • Epoxidation-Cyclization Strategy : Starting from 2-vinylbenzoic acid methyl ester, hydrolysis followed by epoxidation with m-chloroperoxybenzoic acid and cyclization catalyzed by p-toluenesulfonic acid yields intermediates. Nucleophilic substitution (e.g., with tosyl chloride or PBr₃) and elimination produce the final product. The tosyl chloride method offers higher yields (~75%) compared to PBr₃ (~60%) .

Q. How is the structure of this compound characterized experimentally?

Structural validation relies on:

  • Spectroscopic Techniques : ¹H/¹³C NMR for proton/carbon assignments, IR for carbonyl (C=O) stretching (~1750 cm⁻¹), and MS for molecular ion peaks (e.g., m/z 148 [M⁺]) .
  • X-ray Crystallography : The planar structure exhibits crystallographic inversion symmetry, with stabilization via C–H⋯O hydrogen bonds and π–π stacking (interplanar distance: 3.43 Å) . SHELX software is commonly used for refinement .

Q. What stability considerations are critical for handling this compound?

The compound is air-stable and does not dimerize over weeks under ambient conditions. Storage in inert atmospheres (e.g., N₂) at 4°C is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers address isomeric byproduct formation during synthesis?

Isomeric mixtures (e.g., Z/E isomers) arise in reactions like cyclization or fluorination. Mitigation strategies include:

  • Chromatographic Separation : Column chromatography (SiO₂, hexane/ethyl acetate) effectively isolates isomers, as demonstrated in the synthesis of 3-ethylidene derivatives (E/Z ratio: 1:10) .
  • Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) or temperature can favor kinetic vs. thermodynamic products. For fluorinated analogs, using Selectfluor at 0°C minimizes side reactions .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. For example, discrepancies in carbonyl resonance can indicate conformational flexibility or hydrogen bonding .
  • High-Resolution Crystallography : Use WinGX or SHELXL to refine ambiguous electron density maps, particularly for disordered regions in crystal structures .

Q. What computational tools aid in predicting reactivity or analyzing supramolecular interactions?

  • Molecular Modeling : Software like Gaussian or ORCA calculates frontier molecular orbitals (FMOs) to predict regioselectivity in Diels-Alder reactions involving the exocyclic double bond.
  • Crystallographic Software : SHELXD and SHELXE enable robust phase determination for twinned or high-symmetry crystals .

Q. How is this compound utilized in multicomponent reactions?

The compound serves as a dienophile in iron-catalyzed cascades. For example, reacting 2-ethynylbenzoic acid generates tetracycles (e.g., pyrroloquinazolinones) via intermediate formation of this compound. Optimal conditions include FeCl₃ catalysis (10 mol%) in toluene at 80°C (yield: ~72%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.